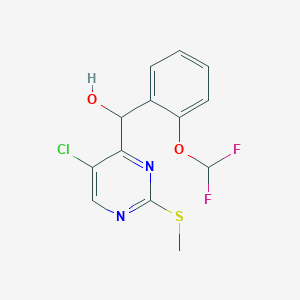

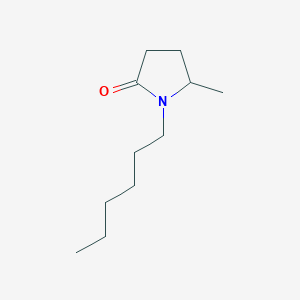

4-Vinyl-1,3-dihydro-isoindole-2-carboxylic acid 5-methoxycarbonyl-pyrrolidin-3-yl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-Vinyl-1,3-dihydro-isoindole-2-carboxylic acid 5-methoxycarbonyl-pyrrolidin-3-yl ester” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community . A Co (III)-catalyzed stereoselective C–H homoallylation reaction of indole derivatives with 4-vinyl-1,3-dioxan-2-ones has been developed . This protocol features mild reaction conditions, high efficiency, good yields, excellent stereoselectivity, and a broad scope .Molecular Structure Analysis

The parent compound of “this compound” is isoindoline, which is a heterocyclic organic compound with the molecular formula C8H9N . The structure consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .Chemical Reactions Analysis

The Co (III)-catalyzed stereoselective C–H homoallylation reaction of indole derivatives with 4-vinyl-1,3-dioxan-2-ones to access (E)-homoallylic alcohols has been developed . This protocol features mild reaction conditions, high efficiency, good yields, excellent stereoselectivity, and a broad scope .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be similar to those of its parent compound, isoindoline . Isoindoline has a molecular formula of C8H9N and a molar mass of 119.167 g·mol−1 .Mecanismo De Acción

The mechanism of action of indole derivatives is largely dependent on their structure and the biological system they interact with . Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Direcciones Futuras

The future directions for “4-Vinyl-1,3-dihydro-isoindole-2-carboxylic acid 5-methoxycarbonyl-pyrrolidin-3-yl ester” and similar compounds lie in their potential for further exploration in the field of medicinal chemistry. The diverse biological activities of indole derivatives suggest that they have an immeasurable potential to be explored for newer therapeutic possibilities .

Propiedades

Número CAS |

923590-83-4 |

|---|---|

Fórmula molecular |

C17H21ClN2O4 |

Peso molecular |

352.8 g/mol |

Nombre IUPAC |

[(3R,5S)-5-methoxycarbonylpyrrolidin-3-yl] 4-ethenyl-1,3-dihydroisoindole-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C17H20N2O4.ClH/c1-3-11-5-4-6-12-9-19(10-14(11)12)17(21)23-13-7-15(18-8-13)16(20)22-2;/h3-6,13,15,18H,1,7-10H2,2H3;1H/t13-,15+;/m1./s1 |

Clave InChI |

WQDLDNXJJKMMGF-PBCQUBLHSA-N |

SMILES isomérico |

COC(=O)[C@@H]1C[C@H](CN1)OC(=O)N2CC3=C(C2)C(=CC=C3)C=C.Cl |

SMILES canónico |

COC(=O)C1CC(CN1)OC(=O)N2CC3=C(C2)C(=CC=C3)C=C.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Pent-3-en-1-yl)cyclohexyl]benzonitrile](/img/structure/B8467550.png)

![3-[(3-Cyano-phenylcarbamoyl)-methoxy]-benzoic acid methyl ester](/img/structure/B8467622.png)

![4-Chloro-5-isopropyl-thieno[2,3-D]pyrimidine](/img/structure/B8467640.png)

![2-(Propan-2-yl)-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine](/img/structure/B8467648.png)